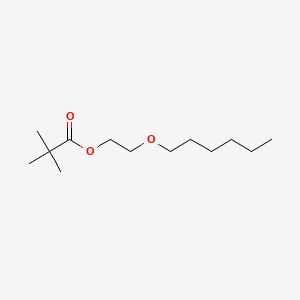

2-(Hexyloxy)ethyl pivalate

Description

Structure

3D Structure

Properties

CAS No. |

68757-58-4 |

|---|---|

Molecular Formula |

C13H26O3 |

Molecular Weight |

230.34 g/mol |

IUPAC Name |

2-hexoxyethyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C13H26O3/c1-5-6-7-8-9-15-10-11-16-12(14)13(2,3)4/h5-11H2,1-4H3 |

InChI Key |

YSKDJKMFKJVKLA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOCCOC(=O)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Hexyloxy Ethyl Pivalate

Esterification Reactions for Pivalate (B1233124) Moiety Introduction

The introduction of the sterically hindered pivalate (2,2-dimethylpropanoate) group is a crucial step in the synthesis of 2-(hexyloxy)ethyl pivalate. This can be achieved through direct esterification or transesterification processes.

Direct Esterification of 2-(Hexyloxy)ethanol (B90154) with Pivalic Acid Derivatives

Direct esterification, specifically the Fischer esterification, is a common method for synthesizing esters from a carboxylic acid and an alcohol. masterorganicchemistry.com In the context of this compound synthesis, this involves the reaction of 2-(hexyloxy)ethanol with pivalic acid in the presence of an acid catalyst. masterorganicchemistry.com

The reaction is an equilibrium process, and to achieve high yields of the desired ester, the removal of water is essential. masterorganicchemistry.com This can be accomplished by azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent. Common acid catalysts for this reaction include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and acidic ion-exchange resins. masterorganicchemistry.comdergipark.org.tr

Table 1: Typical Reaction Conditions for Fischer Esterification

| Parameter | Condition | Rationale |

| Reactants | 2-(Hexyloxy)ethanol, Pivalic Acid | Starting materials for the ester formation. |

| Catalyst | Sulfuric Acid, p-Toluenesulfonic Acid | To protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic. |

| Solvent | Toluene, Hexane | To facilitate azeotropic removal of water and control reaction temperature. |

| Temperature | Reflux | To provide the necessary activation energy and facilitate water removal. |

| Byproduct Removal | Dean-Stark Apparatus | To shift the equilibrium towards the product side by continuously removing water. |

Research on the esterification of other carboxylic acids with alcohols has demonstrated that the choice of catalyst and reaction conditions can significantly impact the reaction rate and yield. For instance, the kinetics of the esterification of acetic acid with 2-ethylhexanol have been studied using Amberlyst 36 as a catalyst, highlighting the effectiveness of solid acid catalysts. dergipark.org.tr

Transesterification Processes Involving Pivalate Precursors

Transesterification is another viable route for the synthesis of this compound. This process involves the reaction of a pivalate ester, typically a more volatile one like methyl pivalate or ethyl pivalate, with 2-(hexyloxy)ethanol. masterorganicchemistry.comorganic-chemistry.org This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

In acid-catalyzed transesterification, the mechanism is similar to Fischer esterification. masterorganicchemistry.com In base-catalyzed transesterification, an alkoxide, generated by the reaction of the alcohol with a strong base, acts as the nucleophile. masterorganicchemistry.com The equilibrium is driven towards the desired product by using a large excess of the starting alcohol or by removing the more volatile alcohol byproduct (e.g., methanol (B129727) or ethanol). mdpi.com

Table 2: Catalysts and Conditions for Transesterification

| Parameter | Acid-Catalyzed | Base-Catalyzed |

| Pivalate Precursor | Methyl Pivalate, Ethyl Pivalate | Methyl Pivalate, Ethyl Pivalate |

| Alcohol | 2-(Hexyloxy)ethanol | 2-(Hexyloxy)ethanol |

| Catalyst | Sulfuric Acid, p-Toluenesulfonic Acid | Sodium Methoxide, Sodium Ethoxide |

| Temperature | Elevated temperatures (reflux) | Generally milder conditions than acid-catalyzed |

| Byproduct Removal | Distillation of the leaving alcohol | Distillation of the leaving alcohol |

Studies on the transesterification of vegetable oils have shown that parameters such as the molar ratio of alcohol to ester, catalyst concentration, and temperature are critical for optimizing the yield of the final product. mdpi.com

Etherification Strategies for the Hexyloxyethyl Moiety

The formation of the ether linkage in this compound can be accomplished through various etherification strategies, with the Williamson ether synthesis being a prominent method.

Williamson Ether Synthesis and Related Alcohol Alkylation Techniques

The Williamson ether synthesis is a widely used method for preparing symmetrical and unsymmetrical ethers. gold-chemistry.orgmasterorganicchemistry.comwikipedia.org It involves the reaction of an alkoxide with a primary alkyl halide via an Sₙ2 reaction. masterorganicchemistry.comwikipedia.org For the synthesis of this compound, this could involve two main pathways:

Reaction of the sodium salt of 2-pivaloyloxyethanol with a hexyl halide (e.g., 1-bromohexane).

Reaction of the sodium salt of ethylene (B1197577) glycol with a hexyl halide to form 2-(hexyloxy)ethanol, which is then esterified.

The success of the Williamson ether synthesis relies on the use of a primary alkyl halide to minimize competing elimination reactions. masterorganicchemistry.comwikipedia.org Strong bases like sodium hydride (NaH) or potassium hydride (KH) are often used to deprotonate the alcohol to form the more nucleophilic alkoxide. masterorganicchemistry.comtransformationtutoring.com

Table 3: Reagents and Solvents for Williamson Ether Synthesis

| Component | Example | Role |

| Alcohol | 2-Pivaloyloxyethanol or Ethylene Glycol | Source of the alkoxide nucleophile. |

| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) | Deprotonates the alcohol to form the alkoxide. |

| Alkylating Agent | 1-Bromohexane, 1-Chlorohexane | Provides the alkyl group to be attached to the oxygen. |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Aprotic solvents that are suitable for Sₙ2 reactions. |

Approaches for Introducing the Hexyl Chain into Glycol Ether Frameworks

A practical approach to synthesizing the hexyloxyethyl moiety is to first prepare 2-(hexyloxy)ethanol from ethylene glycol and a hexylating agent, followed by esterification. This method focuses on creating the ether linkage first. The reaction of ethylene glycol with an alkyl halide in the presence of a base is a direct application of the Williamson ether synthesis. Due to the presence of two hydroxyl groups in ethylene glycol, careful control of stoichiometry is necessary to favor the formation of the mono-substituted product, 2-(hexyloxy)ethanol.

Catalytic Systems and Reaction Conditions Optimization in Ester and Ether Synthesis

The optimization of catalytic systems and reaction conditions is paramount for achieving high yields and selectivity in the synthesis of this compound.

For the esterification step, whether direct or through transesterification, several factors can be fine-tuned:

Catalyst Selection: While traditional mineral acids are effective, solid acid catalysts like ion-exchange resins (e.g., Amberlyst) or metal triflates can offer advantages in terms of easier separation and reduced corrosion. organic-chemistry.orgresearchgate.net For instance, bismuth triflate has been shown to catalyze acylations of sterically demanding alcohols. organic-chemistry.org

Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions. The optimal temperature is a balance between reaction kinetics and product stability.

Reactant Ratio: Using an excess of one reactant (typically the less expensive one) can shift the equilibrium to favor product formation.

For the etherification step, particularly the Williamson ether synthesis, optimization involves:

Solvent: Aprotic polar solvents are generally preferred for Sₙ2 reactions as they can solvate the cation of the alkoxide without hydrogen bonding to the nucleophile.

Leaving Group: The reactivity of the alkylating agent depends on the leaving group, with the general trend being I > Br > Cl.

The optimization of reaction parameters in glycerol (B35011) etherification studies provides valuable insights that can be applied to the synthesis of 2-(hexyloxy)ethanol. sciepub.comsciepub.commdpi.com These studies have shown that factors like reaction time, temperature, and catalyst loading significantly affect product distribution and yield. sciepub.comsciepub.commdpi.com

Table 4: Overview of Catalytic Systems

| Reaction Type | Catalyst Examples | Key Optimization Parameters |

| Direct Esterification | H₂SO₄, TsOH, Amberlyst-15, Bi(OTf)₃ | Temperature, Reactant Ratio, Water Removal |

| Transesterification | NaOMe, K₂CO₃, H₂SO₄, Zn-cluster catalysts | Temperature, Catalyst Loading, Byproduct Removal |

| Etherification | Phase Transfer Catalysts, Strong Bases (NaH) | Solvent, Temperature, Choice of Base and Leaving Group |

Green Chemistry and Sustainable Synthesis Approaches

The development of synthetic methodologies for this compound is increasingly influenced by the principles of green chemistry, which prioritize the reduction or elimination of hazardous substances, energy consumption, and waste generation. organic-synthesis.comnih.gov Sustainable approaches focus on creating safer, more efficient, and environmentally benign processes. Key strategies applicable to the synthesis of esters like this compound include biocatalysis, the use of greener reaction conditions, and innovative process technologies such as flow chemistry.

One of the most promising green strategies for ester synthesis is biocatalysis, particularly the use of enzymes like lipases. nih.gov Lipase-catalyzed reactions offer several advantages over traditional chemical methods, including high selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions (lower temperature and pressure), and a reduction in the formation of side products and decomposition of reactants. nih.govresearchgate.net This enzymatic approach aligns with multiple principles of green chemistry, such as using catalysts instead of stoichiometric reagents and increasing energy efficiency. organic-synthesis.com

Immobilized lipases, such as Candida antarctica lipase (B570770) B (commonly known as Novozym® 435), are frequently employed to facilitate esterification. semanticscholar.orgnih.gov Immobilization allows for easy separation of the catalyst from the reaction mixture and enables its reuse over multiple cycles, significantly improving the economic and environmental viability of the process. nih.govelsevierpure.com Research on the synthesis of various esters, including other fatty acid and phenolic acid esters, has demonstrated the high conversion rates achievable with this method. elsevierpure.comresearchgate.net For instance, the enzymatic synthesis of 2-ethylhexyl ferulate using Novozym® 435 in a solvent-free system achieved a molar conversion of 98% under optimized conditions. researchgate.net Similarly, the synthesis of 2-ethyl hexyl oleate (B1233923) has been optimized using the same enzyme, highlighting the technical and economic feasibility of lipase-catalyzed production for structurally related esters. elsevierpure.com

The table below summarizes typical conditions and outcomes for the enzymatic synthesis of various esters, illustrating the potential for applying these methods to this compound.

Table 1: Examples of Lipase-Catalyzed Ester Synthesis

| Ester Product | Lipase Source | Key Reaction Conditions | Conversion Rate | Source(s) |

|---|---|---|---|---|

| Pentyl Valerate | Candida rugosa lipase (CRL) | pH 7.0, 37°C, Immobilized in organogels | ~99% | nih.gov |

| 2-Ethylhexyl 2-methylhexanoate | Candida antarctica lipase B (Novozym® 435) | 70°C, Solvent-free, 10% molar excess of alcohol | 97% | semanticscholar.org |

| 2-Ethyl Hexyl Oleate | Candida antarctica lipase B (Novozym® 435) | 60°C, 4:1 molar ratio of alcohol to acid, 2h | 91% | elsevierpure.com |

| 2-Ethylhexyl Ferulate | Candida antarctica lipase B (Novozym® 435) | 71°C, 23h, Solvent-free, Reduced pressure | 98% | researchgate.net |

Beyond biocatalysis, the development of recyclable, non-hazardous chemical catalysts is a central theme in green chemistry. For pivalate ester synthesis, catalysts such as phosphoric acid (H₃PO₄) and bismuth triflate (Bi(OTf)₃) have been shown to be effective for the acylation of alcohols. organic-chemistry.org These catalysts are less toxic and more environmentally friendly than many traditional reagents. For example, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been used as a recyclable catalyst for the acylation of inert alcohols under base-free conditions, demonstrating reusability for more than eight cycles without significant loss in activity. organic-chemistry.org

Table 2: Comparison of Catalytic Methods for Pivaloylation

| Catalyst | Substrates | Conditions | Key Advantages | Source(s) |

|---|---|---|---|---|

| Phosphoric acid (H₃PO₄) | Alcohols, Acid anhydrides | - | Inexpensive, Safe, Simple | organic-chemistry.org |

| Bismuth triflate (Bi(OTf)₃) | Alcohols, Pivalic anhydride | Mild conditions | Activates less reactive reagents, Easy product separation | organic-chemistry.org |

| 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) | Inert alcohols, Phenols | Base-free | Recyclable (>8 times), High activity | organic-chemistry.org |

Furthermore, flow chemistry represents a significant technological advance for sustainable chemical synthesis. europa.eu Performing reactions in continuous flow reactors rather than in traditional batch mode offers substantial improvements in heat transfer, reaction control, and safety, especially for exothermic reactions. researchgate.net This technology allows for precise control over parameters like temperature and residence time, often leading to higher yields and purity. thieme-connect.denih.gov The inherent safety benefits and potential for automation make flow chemistry an attractive platform for the industrial-scale production of fine chemicals like this compound. europa.eu

Chemical Reactivity, Transformation, and Mechanistic Elucidation of 2 Hexyloxy Ethyl Pivalate

Hydrolytic Stability and Degradation Pathways of the Ester Linkage

The hydrolytic stability of an ester is its resistance to cleavage by water. For 2-(hexyloxy)ethyl pivalate (B1233124), this stability is primarily dictated by the pivalate ester group. Pivalate esters are well-known for their exceptional resistance to hydrolysis. lubesngreases.com This high stability is attributed to the steric hindrance provided by the bulky tertiary-butyl group adjacent to the carbonyl carbon. lubesngreases.com This steric bulk physically obstructs the approach of nucleophiles, such as water or hydroxide (B78521) ions, which are necessary to initiate the hydrolysis reaction.

Under neutral or moderately acidic or basic conditions at room temperature, the ester linkage of 2-(hexyloxy)ethyl pivalate is expected to be highly stable. organic-chemistry.org Significant degradation typically requires more forcing conditions, such as high temperatures in conjunction with strong acids or bases. organic-chemistry.orgarkat-usa.org For instance, while typical esters may hydrolyze under mild alkaline conditions, sterically hindered esters like pivalates often require elevated temperatures and extended reaction times for saponification to occur. arkat-usa.org A non-aqueous system using sodium hydroxide in a methanol (B129727)/dichloromethane solvent mixture has been shown to effectively hydrolyze hindered esters at room temperature, a method that could be applicable to this compound. arkat-usa.org

The degradation of the ester linkage proceeds via nucleophilic acyl substitution. In base-catalyzed hydrolysis (saponification), a hydroxide ion directly attacks the electrophilic carbonyl carbon. In acid-catalyzed hydrolysis, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. researchgate.net

| Condition | Relative Stability | Primary Degradation Pathway |

|---|---|---|

| Neutral pH, Room Temperature | High | Minimal to no hydrolysis |

| Acidic (pH < 1), 100°C | Low | Acid-catalyzed ester hydrolysis |

| Alkaline (pH > 12), 100°C | Low | Base-catalyzed ester hydrolysis (saponification) |

| Enzymatic (e.g., Esterases) | Variable | Enzyme-mediated ester hydrolysis |

Transesterification Reactivity with Alcohols and Other Ester Compounds

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with that of an alcohol. wikipedia.orgmasterorganicchemistry.com For this compound, this process would entail reacting the pivalate ester with another alcohol (R'-OH) to form a new pivalate ester and 2-(hexyloxy)ethanol (B90154). The reaction is an equilibrium process, and to drive it towards the desired product, a large excess of the reactant alcohol is typically used. chemistrysteps.combyjus.com

The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid Catalysis : A strong acid protonates the carbonyl oxygen of the pivalate ester, enhancing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the incoming alcohol, leading to a tetrahedral intermediate. After a series of proton transfers, the original 2-(hexyloxy)ethanol moiety is eliminated, and the new ester is formed upon deprotonation. byjus.comlibretexts.org

Base Catalysis : A strong base deprotonates the incoming alcohol to form a more potent nucleophile, the alkoxide ion. The alkoxide then attacks the carbonyl carbon of the pivalate ester, also forming a tetrahedral intermediate. The subsequent elimination of the 2-(hexyloxy)ethoxide leaving group yields the new ester. masterorganicchemistry.combyjus.com

Enzymes, particularly lipases, are also effective catalysts for transesterification reactions, offering the benefits of mild reaction conditions and high selectivity. wikipedia.orgnih.govassets-servd.host This "green" approach can be used to synthesize various esters and could be applied to transform this compound. nih.gov

| Reactant Alcohol | Catalyst | Expected Products |

|---|---|---|

| Methanol (CH₃OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Methyl pivalate + 2-(Hexyloxy)ethanol |

| Ethanol (CH₃CH₂OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₂CH₃) | Ethyl pivalate + 2-(Hexyloxy)ethanol |

| Propanol (CH₃CH₂CH₂OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₂CH₂CH₃) | Propyl pivalate + 2-(Hexyloxy)ethanol |

| Butanol (CH₃(CH₂)₃OH) | Lipase (B570770) (e.g., Novozym 435) | Butyl pivalate + 2-(Hexyloxy)ethanol |

Oxidation and Reduction Chemistry of the Ether and Ester Functionalities

The two primary functional groups in this compound, the ether and the ester, exhibit distinct reactivities towards oxidizing and reducing agents.

Reduction: The pivalate ester group is susceptible to reduction by powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and potent reagent used for the reduction of esters to primary alcohols. commonorganicchemistry.commasterorganicchemistry.comlibretexts.org Treatment of this compound with LiAlH₄ would cleave the ester bond, reducing the carbonyl group to a methylene (B1212753) group. This reaction would yield two alcohol products: 2-(hexyloxy)ethanol from the ethyl ether portion and neopentyl alcohol from the pivaloyl portion. masterorganicchemistry.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.org The ether linkage is typically stable and unreactive towards these hydride-reducing agents. jocpr.com

Oxidation: Both the ether and pivalate ester functionalities are generally resistant to mild oxidizing agents. The ether moiety is relatively unreactive. jocpr.com However, under strong oxidizing conditions, ethers can undergo cleavage. Glycol ethers can be oxidized by reagents like potassium dichromate, which can lead to the cleavage of the C-O bonds and the formation of various oxidation products, including aldehydes and carboxylic acids. acs.orgyoutube.com For the ether portion of this compound, oxidation could potentially occur at the carbon atoms adjacent to the ether oxygen. The pivalate group, lacking alpha-hydrogens on the acid side, is resistant to many common oxidation reactions that target that position. However, the entire molecule can be degraded under very harsh oxidative conditions.

| Reagent | Functional Group Targeted | Expected Outcome |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Ester | Reduction to 2-(Hexyloxy)ethanol and Neopentyl alcohol |

| Sodium Borohydride (NaBH₄) | Ester/Ether | No reaction |

| Potassium Permanganate (KMnO₄, strong) | Ether/Alkyl chain | Potential for ether cleavage and oxidation of the hexyloxy chain |

| Chromic Acid (H₂CrO₄) | Ether | Potential for ether cleavage |

Radical Chemistry and Decomposition Mechanisms of Related Pivalate Esters

The pivalate ester structure can participate in radical chemistry, typically involving the generation of a carbon-centered radical through the cleavage of the ester group. Pivalate-derived N-hydroxyphthalimide (NHPI) esters have been shown to be effective precursors for generating tertiary radicals under thermal, photochemical, or electrochemical conditions. beilstein-journals.org The formation of an electron-donor-acceptor (EDA) complex can facilitate fragmentation to produce the corresponding radical. beilstein-journals.org While this compound itself is not an NHPI ester, this illustrates the potential for the pivaloyl group to be a source of radicals under appropriate activating conditions. For instance, radical addition to vinyl pivalate is a known method for generating α-(acyloxy)alkyl radicals. mdpi.com

The thermal decomposition of esters can proceed through several mechanisms. For esters with β-hydrogens on the alcohol side, a primary pathway is β-hydride elimination via a cyclic transition state. However, this compound lacks β-hydrogens in the ideal position relative to the ester oxygen for this specific concerted mechanism. Therefore, decomposition is more likely to occur through higher-energy radical pathways involving homolytic bond cleavage. uri.edu

Potential thermal decomposition pathways include:

Acyl-Oxygen Cleavage (R-C(=O)O-R'): Homolytic cleavage of the bond between the carbonyl carbon and the ether oxygen would generate a pivaloyl radical and a 2-(hexyloxy)ethoxy radical.

Alkyl-Oxygen Cleavage (R-C(=O)O-R'): Cleavage of the bond between the oxygen and the ethyl group would yield a pivalate radical and a 2-(hexyloxy)ethyl radical.

These initial radical species can then undergo further reactions such as hydrogen abstraction, fragmentation, or recombination, leading to a complex mixture of smaller, more volatile products. uri.edu

Kinetic Studies and Reaction Profiling of Synthetic Transformations

Hydrolysis Kinetics: The hydrolysis of esters can follow different rate laws depending on the conditions. Acid-catalyzed hydrolysis is typically first-order with respect to the ester concentration when the acid catalyst concentration is constant. docbrown.infoegyankosh.ac.in Alkaline hydrolysis is generally a second-order reaction, being first-order with respect to both the ester and the hydroxide ion. docbrown.infochemrxiv.org Due to the steric hindrance of the pivalate group, the rate constants for both acid and base-catalyzed hydrolysis of this compound are expected to be significantly lower than those for less hindered esters like acetates or propionates. lubesngreases.comnih.gov

Radical Reaction Kinetics: The kinetics of radical reactions involving pivalate-related species have been studied. For example, rate constants for the reaction of hydroxyl radicals with pivalic acid and its conjugate base have been determined, as have the rates for the recombination of the resulting pivalic acid radicals. rsc.org These studies provide insight into the potential reactivity of the pivaloyl moiety in a radical environment.

| Reaction | Rate Constant (k) / dm³ mol⁻¹ s⁻¹ |

|---|---|

| (CH₃)₃CCO₂H + •OH | 6.5 x 10⁸ |

| (CH₃)₃CCO₂⁻ + •OH | 7.0 x 10⁸ |

| Recombination of 2 •CH₂(CH₃)₂CCO₂H | 7.0 x 10⁸ |

| Recombination of 2 •CH₂(CH₃)₂CCO₂⁻ | 3.7 x 10⁸ |

Reaction Profiling: The progress of synthetic transformations involving this compound, such as its formation via esterification or its conversion via transesterification, can be monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC). ingenieria-analitica.comresearchgate.net By separating the reactant, product, and any intermediates over time, HPLC allows for the quantification of each species, providing a detailed profile of the reaction's progress and helping to determine its kinetics and endpoint. ingenieria-analitica.comunipd.itacs.orgupce.cz

Advanced Spectroscopic and Chromatographic Characterization of 2 Hexyloxy Ethyl Pivalate

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

The development of a robust HPLC method is crucial for the separation, quantification, and purity assessment of 2-(Hexyloxy)ethyl pivalate (B1233124). The process involves a systematic optimization of chromatographic parameters to achieve high resolution, good peak shape, and reliable retention times.

The choice of stationary phase is a critical first step in method development, as it governs the primary mechanism of separation. For a moderately non-polar compound like 2-(Hexyloxy)ethyl pivalate, which possesses both a hydrophobic hexyl chain and a bulky pivalate group, reversed-phase chromatography is the most suitable approach. tandfonline.comresearchgate.net In this mode, a non-polar stationary phase is paired with a polar mobile phase.

C18 (Octadecylsilyl) Phase : C18 columns are the most widely used stationary phases in reversed-phase HPLC due to their strong hydrophobic retention capabilities. glsciencesinc.com The retention of this compound on a C18 column is primarily driven by van der Waals interactions between the compound's alkyl groups (hexyl and tert-butyl) and the C18 chains bonded to the silica support. glsciencesinc.com This strong retention allows for effective separation from more polar impurities.

Newcrom R1 : This is a specialized reversed-phase column noted for its low silanol activity due to advanced end-capping. sielc.comsielc.comelementlabsolutions.com Residual silanol groups on standard silica-based columns can cause undesirable interactions with polar functional groups, such as the ether and ester linkages in this compound, leading to peak tailing. The use of a Newcrom R1 column can mitigate these effects, resulting in improved peak symmetry and efficiency. elementlabsolutions.comsielc.com It is stable over a wide pH range, offering greater flexibility in mobile phase optimization. sielc.comelementlabsolutions.com

The elution profile of this compound would be expected to vary based on the stationary phase, as illustrated in the hypothetical table below.

Table 1: Hypothetical Elution Profile on Different Stationary Phases Conditions: Isocratic Mobile Phase of Acetonitrile/Water (70:30), Flow Rate 1.0 mL/min, Temperature 30°C.

| Stationary Phase | Expected Retention Time (min) | Theoretical Plates (N) | Tailing Factor |

|---|---|---|---|

| Standard C18 (5 µm) | 12.5 | 11,000 | 1.4 |

The mobile phase composition is a powerful tool for controlling retention and selectivity in reversed-phase HPLC. drawellanalytical.compharmaguru.co It typically consists of an aqueous component and a less polar organic solvent. phenomenex.com

Solvent Selection : Acetonitrile (ACN) and methanol (B129727) (MeOH) are the most common organic modifiers. Acetonitrile is often preferred due to its lower viscosity and better UV transparency. mastelf.com For this compound, a gradient elution starting with a lower concentration of organic solvent and ramping up would be effective for separating it from both early-eluting polar impurities and later-eluting non-polar impurities.

Solvent Strength : The retention time of this compound is inversely proportional to the concentration of the organic solvent in the mobile phase. Increasing the percentage of acetonitrile or methanol weakens the interaction between the analyte and the stationary phase, leading to faster elution. phenomenex.com

Additives : Although this compound is a neutral compound, the addition of a small amount of acid, such as 0.1% formic acid or phosphoric acid, to the mobile phase can improve peak shape by suppressing any potential interactions with residual silanols on the stationary phase. sielc.com

Table 2: Effect of Mobile Phase Composition on Retention Factor (k') Conditions: C18 Column (150 x 4.6 mm, 5 µm), Aqueous mobile phase with Acetonitrile (ACN).

| % ACN in Mobile Phase | Retention Factor (k') |

|---|---|

| 60 | 15.2 |

| 65 | 9.8 |

| 70 | 5.5 |

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, which provides significant advantages over traditional HPLC. waters.com The key benefits include a dramatic increase in resolution, speed, and sensitivity. tandfonline.com An HPLC method for this compound can be transferred to a UPLC system to achieve much shorter analysis times, typically reducing a 10-15 minute HPLC run to 1-3 minutes. waters.com This high-throughput capability is particularly valuable for impurity profiling, where the enhanced resolution allows for the detection and quantification of trace-level impurities that might be co-elute or remain undetected in a standard HPLC separation. tandfonline.comijper.org

While analytical HPLC/UPLC is used for identification and quantification, preparative scale chromatography is employed to isolate and purify larger quantities of a substance. sapub.org For this compound, this is essential for obtaining a high-purity reference standard or for isolating unknown impurities for subsequent structure elucidation by techniques like NMR or MS. scienceready.com.au The process involves scaling up the optimized analytical method to a larger diameter column with a higher loading capacity. researchgate.net A common strategy is to develop an analytical method on a C18 column and then transfer it to a preparative C18 column with the same chemistry, adjusting the flow rate and injection volume accordingly to isolate milligrams to grams of pure this compound. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. udel.edu

Electron Ionization (EI) is a hard ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV). udel.edu This process forms a high-energy molecular ion (M•+) that readily undergoes fragmentation. chemguide.co.uklibretexts.org The resulting pattern of fragment ions serves as a molecular fingerprint that can be used for structural confirmation.

For this compound (Molecular Weight: 230.35 g/mol ), the EI-MS fragmentation is predicted to be dominated by cleavages at the ester and ether linkages, which are the most labile sites in the molecule.

Key predicted fragmentation pathways include:

Alpha-cleavage at the carbonyl group : This is a characteristic fragmentation for esters. libretexts.orgchemistrynotmystery.com

Loss of the tert-butyl radical (•C(CH₃)₃, 57 Da) would lead to a fragment at m/z 173.

Loss of the 2-(hexyloxy)ethoxy radical (•OCH₂CH₂O(C₆H₁₃), 145 Da) would form the highly stable pivaloyl cation at m/z 85.

Formation of the tert-butyl cation : The cleavage of the bond between the carbonyl carbon and the tert-butyl group results in the formation of the very stable tert-butyl cation, [C(CH₃)₃]⁺, which would produce a prominent peak at m/z 57 . This is often the base peak for pivalate-containing compounds.

Cleavage alpha to the ether oxygen : This is a dominant fragmentation pathway for ethers. researchgate.netnsf.gov

Cleavage of the C-C bond within the hexyloxyethyl chain can lead to various fragment ions. A key fragment would be [CH₂(CH₂)₄CH₃]⁺ at m/z 85 or the hexyloxy cation [O(CH₂)₅CH₃]⁺ at m/z 101.

Cleavage can also produce the [CH₂=O⁺-CH₂CH₂O(C₆H₁₃)] ion at m/z 145.

Table 3: Predicted EI-MS Fragmentation of this compound

| m/z | Ion Structure | Proposed Fragmentation Mechanism |

|---|---|---|

| 230 | [C₁₃H₂₆O₃]⁺• | Molecular Ion (M⁺•) |

| 173 | [M - C(CH₃)₃]⁺ | Alpha-cleavage: loss of tert-butyl radical |

| 145 | [C₈H₁₇O₂]⁺ | Cleavage of C-O ester bond |

| 101 | [C₆H₁₃O]⁺ | Cleavage alpha to ether oxygen |

| 85 | [C₅H₉O]⁺ | Pivaloyl cation from alpha-cleavage |

Electrospray Ionization Mass Spectrometry (ESI-MS) and Adduct Formation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of molecules by generating ions in the gas phase. A key feature of ESI-MS is the formation of adduct ions, where the analyte molecule associates with cations or anions present in the solution. For this compound, with a molecular formula of C13H26O3 and a monoisotopic mass of 230.1882 Da, several adducts are predicted to form under different ESI conditions.

In positive ion mode, common adducts include the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, the potassium adduct [M+K]⁺, and the ammonium adduct [M+NH₄]⁺. uni.lu The formation of these adducts is highly dependent on the mobile phase composition and the presence of trace amounts of salts. uni.lu For instance, sodium and potassium adducts are frequently observed due to the ubiquitous nature of these salts. In negative ion mode, deprotonation can lead to the [M-H]⁻ ion. Furthermore, adducts with common mobile phase modifiers like formate [M+HCOO]⁻ or acetate [M+CH₃COO]⁻ can also be observed. uni.lu

The predicted m/z values for common adducts of this compound are summarized in the table below.

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 231.19548 |

| [M+Na]⁺ | 253.17742 |

| [M+K]⁺ | 269.15136 |

| [M+NH₄]⁺ | 248.22202 |

| [M-H]⁻ | 229.18092 |

| [M+HCOO]⁻ | 275.18640 |

| [M+CH₃COO]⁻ | 289.20205 |

| [M+H-H₂O]⁺ | 213.18546 |

| Data sourced from predicted values. uni.lu |

Ion Mobility-Mass Spectrometry (IM-MS) and Collision Cross Section (CCS) Studies

Ion Mobility-Mass Spectrometry (IM-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber under the influence of a weak electric field. This technique allows for the determination of the ion's rotationally averaged collision cross section (CCS), a key physicochemical parameter. The CCS value is a measure of the ion's effective area in the gas phase and is valuable for structural confirmation and isomer differentiation.

For this compound, predicted CCS values have been calculated for various adduct ions. These values, typically measured in square angstroms (Ų), are specific to the ion's structure and the drift gas used (commonly nitrogen). The CCS value, in conjunction with retention time and m/z, enhances the confidence in compound identification. The predicted CCS values for different adducts of this compound are presented below.

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 231.19548 | 159.0 |

| [M+Na]⁺ | 253.17742 | 164.1 |

| [M+K]⁺ | 269.15136 | 163.7 |

| [M+NH₄]⁺ | 248.22202 | 177.5 |

| [M-H]⁻ | 229.18092 | 158.6 |

| [M+HCOO]⁻ | 275.18640 | 179.0 |

| [M+CH₃COO]⁻ | 289.20205 | 193.1 |

| [M]⁺ | 230.18765 | 165.5 |

| CCS values were predicted using CCSbase. uni.lu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei.

¹H NMR and ¹³C NMR Spectral Assignment and Interpretation

The ¹H and ¹³C NMR spectra of this compound would exhibit characteristic signals corresponding to the distinct chemical environments of the hydrogen and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the hexyloxy chain, the ethyl bridge, and the pivalate group.

Pivalate group: A sharp singlet integrating to 9 protons would appear in the upfield region (around δ 1.2 ppm) corresponding to the three equivalent methyl groups of the tert-butyl moiety.

Hexyloxy chain: A triplet for the terminal methyl group (-CH₃) would be expected around δ 0.9 ppm. A series of multiplets for the four internal methylene (B1212753) groups (-CH₂-) would appear between δ 1.2 and 1.6 ppm. The methylene group adjacent to the ether oxygen (-O-CH₂-) would be shifted downfield to approximately δ 3.4 ppm.

Ethyl bridge: The two methylene groups of the ethyl bridge (-O-CH₂-CH₂-O-) are diastereotopic and would present as two distinct triplets around δ 3.6 ppm and δ 4.2 ppm. The group adjacent to the ester carbonyl would be the most downfield.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom.

Pivalate group: The quaternary carbon of the tert-butyl group would appear around δ 39 ppm, and the nine equivalent methyl carbons would produce a signal around δ 27 ppm. The carbonyl carbon (C=O) would be significantly downfield, expected around δ 178 ppm.

Hexyloxy chain: The carbons of the alkyl chain would appear in the upfield region (δ 14-32 ppm), with the carbon attached to the ether oxygen (-O-CH₂) shifted to around δ 71 ppm.

Ethyl bridge: The two methylene carbons of the ethyl bridge would be found in the δ 60-70 ppm region.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Pivalate -C(CH₃)₃ | ~1.2 (s, 9H) | ~27 (CH₃), ~39 (quat. C) |

| Pivalate -C=O | - | ~178 |

| -O-CH₂-CH₂-O-CO- | ~4.2 (t, 2H) | ~63 |

| -O-CH₂-CH₂-O-CO- | ~3.6 (t, 2H) | ~69 |

| Hexyl -O-CH₂- | ~3.4 (t, 2H) | ~71 |

| Hexyl -(CH₂)₄- | ~1.2-1.6 (m, 8H) | ~23-32 |

| Hexyl -CH₃ | ~0.9 (t, 3H) | ~14 |

| Note: These are theoretical predictions based on standard chemical shift values. |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the adjacent methylene groups within the hexyl chain and between the two methylene groups of the ethyl bridge, confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each carbon signal based on the chemical shift of the proton attached to it. For example, the proton signal at ~0.9 ppm would correlate with the carbon signal at ~14 ppm, confirming the terminal methyl group of the hexyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the different functional groups. Key correlations would include the signal from the pivalate methyl protons (~1.2 ppm) to the carbonyl carbon (~178 ppm) and the quaternary carbon (~39 ppm). Additionally, correlations from the protons of the ethyl bridge (~4.2 ppm) to the ester carbonyl carbon (~178 ppm) would confirm the ester linkage.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. For this compound, the key expected absorption bands are:

C-H stretching: Strong absorptions in the 2850-2960 cm⁻¹ region due to the C-H stretching vibrations of the numerous methylene and methyl groups in the alkyl chains.

C=O stretching: A very strong and sharp absorption band characteristic of the ester carbonyl group, expected around 1730-1740 cm⁻¹. This is a key diagnostic peak for the pivalate moiety. nist.gov

C-O stretching: Two distinct C-O stretching bands are expected. A band around 1280-1150 cm⁻¹ corresponding to the C-O stretch of the ester group, and another band around 1150-1085 cm⁻¹ for the C-O-C stretch of the ether linkage. nist.govnist.gov

C-H bending: Bending vibrations for the CH₂ and CH₃ groups would appear in the 1350-1470 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H stretch (sp³) | 2850 - 2960 | Strong |

| C=O stretch (ester) | 1730 - 1740 | Very Strong |

| C-H bend (CH₂, CH₃) | 1350 - 1470 | Medium |

| C-O stretch (ester) | 1280 - 1150 | Strong |

| C-O-C stretch (ether) | 1150 - 1085 | Strong |

| Data is inferred from spectra of related compounds 2-(Hexyloxy)ethanol (B90154) and ethyl pivalate. nist.govnist.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is most sensitive to molecules containing chromophores, such as conjugated π systems or aromatic rings. The structure of this compound consists of an ester and an ether with saturated alkyl chains. It lacks any significant chromophores that absorb light in the typical UV-Vis range (200-800 nm). Therefore, the compound is expected to be transparent in this region, showing no significant absorbance peaks. Any observed absorbance would likely be below 220 nm, corresponding to n→σ* transitions of the non-bonding electrons on the oxygen atoms.

Theoretical and Computational Investigations of 2 Hexyloxy Ethyl Pivalate

Density Functional Theory (DFT) Studies on Electronic Structure and Ground State Geometries

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to determine the optimized ground state geometry and electronic properties of molecules. In a hypothetical DFT study of 2-(hexyloxy)ethyl pivalate (B1233124), the primary goal would be to find the lowest energy conformation of the molecule.

This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. From this optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be determined. Furthermore, DFT calculations yield valuable information about the electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap, which is an indicator of chemical reactivity and kinetic stability.

Hypothetical Optimized Geometry Parameters for 2-(Hexyloxy)ethyl pivalate

Below is an interactive table presenting hypothetical data that could be obtained from a DFT calculation (e.g., using a B3LYP functional with a 6-31G(d) basis set) for the ground state geometry of this compound.

| Parameter | Atoms Involved | Value |

| Bond Lengths (Å) | ||

| C=O (carbonyl) | 1.21 | |

| C-O (ester) | 1.35 | |

| O-C (ethyl) | 1.43 | |

| C-O (ether) | 1.42 | |

| **Bond Angles (°) ** | ||

| O=C-O (ester) | 124.5 | |

| C-O-C (ether) | 112.0 | |

| Dihedral Angles (°) | ||

| C-O-C-C (ether linkage) | 178.5 | |

| O-C-C-O (ester linkage) | 179.0 |

Note: The data in this table is illustrative and represents typical values for similar functional groups. Actual values would result from specific computational runs.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Absorption Characteristics

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of electronically excited states. rsc.orgrsc.org It is particularly effective for predicting the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules. rsc.org By applying TD-DFT to the optimized ground state geometry of this compound, one could compute the vertical excitation energies, which correspond to the absorption of light.

These calculations provide the energies of various electronic transitions from the ground state to different excited states. github.io For each transition, the oscillator strength is also calculated, which is a theoretical measure of the intensity of the corresponding peak in the absorption spectrum. This allows for the simulation of a full UV-Vis spectrum, identifying the wavelengths of maximum absorption (λmax). Such studies are crucial for understanding the photophysical properties of the molecule.

Hypothetical TD-DFT Results for this compound

This interactive table shows hypothetical results from a TD-DFT calculation, predicting the lowest energy electronic transitions.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 5.85 | 212 | 0.005 |

| S₀ → S₂ | 6.20 | 200 | 0.150 |

| S₀ → S₃ | 6.53 | 190 | 0.012 |

Note: This data is for illustrative purposes. The primary absorption peak would likely be attributed to the n → π transition of the carbonyl group in the pivalate moiety.*

Conformational Analysis and Intermolecular Interactions

The flexibility of the hexyloxy and ethyl groups in this compound means the molecule can adopt numerous conformations. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them. This is typically done by systematically rotating the dihedral angles of key single bonds and calculating the relative energy of each resulting structure using methods like DFT.

The results can be plotted on a potential energy surface, revealing the global minimum (the most stable conformer) and other local minima. Understanding the preferred conformation is essential as it influences the molecule's physical properties and its ability to interact with other molecules. Intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, which dictate how molecules pack in the condensed phase, can also be modeled. For a relatively non-polar molecule like this compound, London dispersion forces would be the dominant intermolecular interaction.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. rsc.org An MD simulation of this compound, particularly in a solvent, would provide a detailed picture of its behavior in the solution phase.

By simulating a system containing one or more solute molecules in a box of solvent molecules (e.g., water or an organic solvent), one can observe how the molecule's conformation changes and how it interacts with the surrounding solvent. researchgate.net These simulations can be used to calculate properties like the radius of gyration, diffusion coefficients, and radial distribution functions, which describe the probability of finding solvent molecules at a certain distance from the solute. This information is invaluable for understanding solubility and how the molecule behaves in a realistic chemical environment.

Reaction Pathway Energetics and Transition State Analysis for Key Transformations

Computational chemistry can be used to map out the energy landscape of a chemical reaction. For this compound, a key transformation to study would be its hydrolysis—the reaction with water that breaks the ester bond to form 2-(hexyloxy)ethanol (B90154) and pivalic acid.

Using DFT, one can calculate the energies of the reactants, products, and any intermediates along the reaction pathway. A crucial part of this analysis is locating the transition state, which is the highest energy point on the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. By analyzing the geometry of the transition state, one can gain insight into the mechanism of the reaction.

Applications in Chemical Sciences and Engineering Non Biological/non Clinical

Role as a Solvent in Specialty Formulations (e.g., coatings, inks, adhesives)

In the formulation of specialty coatings, inks, and adhesives, solvents are critical for dissolving or dispersing other components like binders, pigments, and additives to achieve a desired viscosity for application. specialchem.com Solvents with a high boiling point and low volatility, often referred to as "slow" solvents, are particularly valued for their ability to control the drying and film formation process. specialchem.com

While its direct use is not extensively documented in public literature, 2-(Hexyloxy)ethyl pivalate's molecular structure is analogous to that of other glycol ether esters used for these purposes. Its precursor, 2-Hexoxyethanol, is recognized as a high-boiling solvent. wikipedia.orgchemicalbook.com As an ester derivative, 2-(Hexyloxy)ethyl pivalate (B1233124) would exhibit similar or even lower volatility, making it an effective agent for:

Improving Flow and Leveling: By evaporating slowly, it allows more time for coatings to level out, reducing surface defects like brush marks or orange peel.

Preventing Premature Drying: In printing inks, it can help maintain the ink's open time on the press.

Enhancing Adhesion: A longer wet edge time can promote better penetration and bonding to the substrate.

Application as a Coalescing Agent in Polymer Dispersions

Polymer dispersions, particularly latex paints, consist of small polymer particles suspended in water. specialchem.com For these particles to form a continuous, durable film upon drying, they must fuse together in a process called coalescence. specialchem.com This process requires the polymer particles to be soft enough to deform and merge. A coalescing agent functions as a temporary plasticizer, reducing the minimum film formation temperature (MFFT) of the polymer. specialchem.com

The precursor to this compound, 2-Hexoxyethanol, is utilized as a coalescing agent in latex paints and cleaners. wikipedia.orgchemicalbook.comindustrialchemicals.gov.au Due to its chemical structure, this compound is expected to function as a highly efficient, low-volatility coalescing agent. Its key functions in this role include:

Lowering the MFFT: It allows high-quality, durable films to be formed even at low ambient temperatures.

Optimizing Film Formation: By temporarily softening the polymer particles, it ensures the formation of a uniform and coherent film free of cracks. specialchem.com

Improving Coating Properties: Proper coalescence leads to enhanced film properties such as scrub resistance, gloss, and water resistance.

Given its significant hydrophobic character, it would be classified among hydrophobic coalescing agents, which tend to be concentrated within the dispersed polymer particles. specialchem.com

Utilization as a Plasticizer or Softener in Polymer Science

The function of a coalescing agent is intrinsically linked to plasticization. A plasticizer is a substance added to a material, typically a polymer, to increase its flexibility, workability, and durability. While permanent plasticizers are intended to remain in the final product for its service life, coalescing agents like this compound act as temporary or fugitive plasticizers. specialchem.com

In the context of polymer dispersions, this compound softens the polymer particles to facilitate film formation. specialchem.com After the film has cured, this low-volatility compound slowly diffuses out of the film and evaporates into the atmosphere over time. This temporary plasticizing effect is crucial during the initial curing phase. While not typically used as a permanent plasticizer in bulk polymers, its ability to soften polymers is its primary mode of action as a coalescent.

Function as a Chemical Intermediate in Organic Synthesis

A chemical intermediate is a molecule that is formed from reactants and reacts further to give the final products of a chemical reaction. This compound is itself the product of a synthesis reaction where its precursor, 2-(Hexyloxy)ethanol (B90154) (also known as ethylene (B1197577) glycol monohexyl ether), serves as an intermediate. wikipedia.org

The synthesis of this compound involves the esterification of 2-(Hexyloxy)ethanol. Specifically, 2-(Hexyloxy)ethanol is used as an intermediate for the production of neopentanoate (a synonym for pivalate) esters. wikipedia.org The reaction pathway typically involves reacting 2-(Hexyloxy)ethanol with pivalic acid or a more reactive derivative, such as pivaloyl chloride, under appropriate catalytic conditions to form the ester bond. This positions 2-(Hexyloxy)ethanol as a key intermediate in the production of its pivalate derivative.

Analytical Chemistry Applications (e.g., as a reference standard or solvent in specific methods)

In analytical chemistry, well-characterized compounds are essential for method development, validation, and calibration. This compound serves as a reference standard in chromatographic techniques.

Environmental Chemistry and Degradation Pathways of 2 Hexyloxy Ethyl Pivalate

Biodegradation Studies in Various Environmental Compartments (e.g., water, soil)

While specific biodegradation studies on 2-(Hexyloxy)ethyl pivalate (B1233124) are not extensively documented in publicly available literature, the biodegradability of glycol ethers as a class of compounds has been a subject of research. Generally, glycol ethers are considered to be biodegradable. sigmaaldrich.cnnih.gov The presence of both an ether and an ester linkage in 2-(Hexyloxy)ethyl pivalate suggests that its biodegradation is likely to proceed via pathways common to both functional groups.

The initial step in the biodegradation of this compound is expected to be the enzymatic hydrolysis of the pivalate ester bond by esterase enzymes, which are ubiquitous in microorganisms found in water and soil. This reaction would yield 2-(Hexyloxy)ethanol (B90154) and pivalic acid.

Following the initial hydrolysis, the resulting 2-(Hexyloxy)ethanol would likely undergo further biodegradation. Studies on other glycol ethers have shown that the degradation pathway typically involves the oxidation of the terminal alcohol group to form an aldehyde, which is then further oxidized to a carboxylic acid. Subsequently, the ether bond is cleaved, breaking the molecule into smaller, more readily metabolizable fragments. Pivalic acid, being a short-chain branched fatty acid, is also expected to be biodegradable.

The rate of biodegradation can be influenced by several factors, including the microbial population present, temperature, pH, and the availability of nutrients and oxygen. Glycol ethers with longer alkyl chains, such as the hexyl group in this compound, may exhibit slower biodegradation rates compared to their shorter-chain counterparts. sigmaaldrich.cn

Table 1: Postulated Biodegradation Pathway of this compound

| Step | Reactant | Enzyme/Process | Products |

| 1 | This compound | Esterase (Hydrolysis) | 2-(Hexyloxy)ethanol + Pivalic acid |

| 2 | 2-(Hexyloxy)ethanol | Alcohol Dehydrogenase | 2-(Hexyloxy)acetaldehyde |

| 3 | 2-(Hexyloxy)acetaldehyde | Aldehyde Dehydrogenase | 2-(Hexyloxy)acetic acid |

| 4 | 2-(Hexyloxy)acetic acid | Ether Cleavage | Hexanol + Glycolic acid |

| 5 | Pivalic acid | Various enzymes | Further degradation products |

Environmental Occurrence, Distribution, and Transport Modeling

Specific data on the environmental occurrence and distribution of this compound are limited. However, its likely distribution can be predicted based on its physicochemical properties. The compound is described as a liquid that is slightly soluble in water and soluble in organic solvents. Its predicted octanol-water partition coefficient (XlogP) is 3.7, which indicates a moderate potential for bioaccumulation and sorption to organic matter in soil and sediment. uni.lu

Environmental transport modeling helps to predict the movement and partitioning of a chemical in different environmental compartments. cdc.govmdpi.comepa.govnih.gov Based on its properties, this compound released into the environment would likely behave as follows:

Air: Due to its expected low vapor pressure, significant volatilization from water or soil is not anticipated. However, if released directly into the atmosphere, it would be subject to degradation by hydroxyl radicals.

Water: If released into water, it would undergo slow hydrolysis and biodegradation. A significant portion may partition to sediment and suspended organic matter due to its moderate lipophilicity.

Soil: If released to soil, it is expected to have low to moderate mobility due to its tendency to adsorb to soil organic carbon. Biodegradation would be a key removal process in the soil environment.

Table 3: Predicted Environmental Distribution of this compound

| Environmental Compartment | Predicted Behavior | Key Processes |

| Air | Degradation | Indirect Photolysis (reaction with •OH) |

| Water | Partitioning and Degradation | Sorption to sediment, Hydrolysis, Biodegradation |

| Soil | Sorption and Degradation | Adsorption to organic matter, Biodegradation |

| Biota | Potential for Bioaccumulation | Moderate, based on XlogP |

Regulatory Reporting and Environmental Monitoring Considerations (e.g., TRI, Glycol Ethers Category)

In the United States, certain chemical releases to the environment must be reported to the Environmental Protection Agency (EPA) under the Toxics Release Inventory (TRI) program. epa.govepa.govca.goventecheng.comactenviro.comepa.gov The TRI provides the public with information about toxic chemical releases from industrial facilities. ca.gov

This compound falls under the "Certain Glycol Ethers" category for TRI reporting. The EPA defines this category with the general formula R-(OCH2CH2)n-OR', where n = 1, 2, or 3; R = alkyl C7 or less, or phenyl or alkyl substituted phenyl; and R' = H or alkyl C7 or less, or OR' consists of a carboxylic acid ester, sulfate, phosphate, nitrate, or sulfonate. era-environmental.com

For this compound (C6H13-OCH2CH2-O-C(O)C(CH3)3):

n = 1

R = Hexyl (C6), which is an alkyl group with 6 carbons (C7 or less).

OR' is a pivalate ester, which is a carboxylic acid ester.

Therefore, this compound meets the criteria for inclusion in the "Certain Glycol Ethers" category and is subject to TRI reporting requirements.

Facilities that manufacture, process, or otherwise use this chemical in amounts exceeding the reporting thresholds are required to submit annual reports on their releases and other waste management activities. The reporting thresholds for most chemicals in the "Certain Glycol Ethers" category are:

25,000 pounds for manufacturing or processing.

10,000 pounds for otherwise using the chemical. lawbc.com

Environmental monitoring for this compound would likely involve analytical techniques such as gas chromatography-mass spectrometry (GC-MS) to detect and quantify its presence in environmental samples like water, soil, and air. sielc.com

Table 4: Regulatory and Monitoring Information for this compound

| Parameter | Information |

| TRI Reporting Status | Reportable under the "Certain Glycol Ethers" category. |

| CAS Number | 68757-58-4 sielc.com |

| TRI Reporting Thresholds | 25,000 lbs/year for manufacturing/processing; 10,000 lbs/year for otherwise use. |

| Recommended Monitoring Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

Conclusions and Outlook for Future Research on 2 Hexyloxy Ethyl Pivalate

Summary of Current Research Gaps and Unexplored Areas

The scientific community's understanding of 2-(Hexyloxy)ethyl pivalate (B1233124) is currently in its infancy. A thorough review of existing literature indicates a significant void in dedicated research on this specific ester. The primary precursor, 2-(Hexyloxy)ethanol (B90154), is recognized as a high-boiling solvent and coalescing agent used in cleaners and latex paints. wikipedia.orgindustrialchemicals.gov.au However, the properties, applications, and potential impacts of its pivalate derivative are not well-documented. Key research gaps include:

Physicochemical Properties: Comprehensive data on fundamental properties such as boiling point, melting point, vapor pressure, and solubility are not readily available.

Toxicological Profile: The human health and environmental impact of 2-(Hexyloxy)ethyl pivalate have not been assessed.

Material Compatibility: There is a lack of information on its compatibility with various polymers, metals, and other materials.

Degradation Pathways: The environmental fate and degradation mechanisms of the compound are unknown.

Potential for Novel Synthetic Methodologies

The synthesis of this compound would likely involve the esterification of 2-(Hexyloxy)ethanol with pivalic acid or one of its derivatives, such as pivaloyl chloride or pivalic anhydride. While this represents a standard chemical transformation, there is considerable scope for the development of novel and more sustainable synthetic routes.

Future research could focus on:

Enzymatic Synthesis: The use of lipases or other enzymes as catalysts for the esterification process could offer a greener alternative to traditional chemical methods, potentially leading to higher selectivity and milder reaction conditions.

Continuous Flow Synthesis: The development of a continuous flow process could enhance reaction efficiency, improve safety, and allow for easier scalability compared to batch production.

Catalyst Development: Investigating new, more efficient, and recyclable catalysts for the esterification reaction could significantly improve the economic and environmental viability of its production.

Opportunities in Advanced Materials Science

Given the properties of its constituent parts—a hexyl ether and a pivalate group—this compound may possess unique characteristics that could be exploited in advanced materials science. The bulky tert-butyl group of the pivalate moiety could introduce interesting steric effects, potentially influencing the properties of polymers or formulations in which it is incorporated.

Potential areas of application to be explored include:

Plasticizers: Its molecular structure suggests it could function as a plasticizer for various polymers, potentially offering improved flexibility and durability.

Coalescing Agents: Similar to its precursor, it may act as an effective coalescing agent in paints and coatings, possibly with enhanced performance characteristics due to the pivalate group.

Specialty Solvents: Its expected properties as a high-boiling, non-polar solvent could make it suitable for specialized applications in electronics or other high-tech industries.

Emerging Analytical Challenges and Solutions

As with any novel compound, the development of robust analytical methods is crucial for its characterization and quality control. While a high-performance liquid chromatography (HPLC) method for the analysis of this compound has been reported, further analytical development is necessary. sielc.com

Future analytical work should address:

Impurity Profiling: Developing methods to identify and quantify potential impurities from the synthesis process is essential for ensuring product quality and safety.

Trace Analysis: Establishing sensitive analytical techniques for the detection of trace levels of this compound in environmental or biological samples will be critical for assessing its potential impact.

Spectroscopic Characterization: Comprehensive characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is needed to build a complete spectral library for unambiguous identification.

Socio-Economic and Sustainability Implications of its Production and Use

The potential production and use of this compound carry both socio-economic and sustainability implications that warrant careful consideration.

From a socio-economic perspective, the development of a new chemical entity can create economic opportunities through manufacturing, job creation, and the enablement of new technologies and products. However, a thorough understanding of any potential health and safety risks is paramount to ensure worker and consumer safety.

From a sustainability standpoint, the entire lifecycle of the compound must be evaluated. This includes:

Raw Material Sourcing: Assessing the sustainability of the feedstocks used for the synthesis of both the 2-(hexyloxy)ethanol and pivalic acid components.

Green Chemistry Principles: The production process should be designed to minimize waste, reduce energy consumption, and avoid the use of hazardous substances.

Biodegradability and Environmental Fate: Studies on the biodegradability and potential for bioaccumulation are crucial to understand its long-term environmental impact. The precursor, 2-(Hexyloxy)ethanol, is noted to be readily biodegradable, which may be a positive indicator for the pivalate ester. atamankimya.com

Q & A

Q. What are the recommended synthetic routes for 2-(Hexyloxy)ethyl pivalate, and how do reaction conditions influence yield?

The synthesis typically involves esterification between pivalic acid derivatives and 2-(hexyloxy)ethanol. A common approach is the Steglich esterification using dicyclohexylcarbodiimide (DCC) as a coupling agent and dimethylaminopyridine (DMAP) as a catalyst in anhydrous dichloromethane . Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 molar ratio of acid to alcohol) significantly affect yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to achieve >95% purity .

Q. What physicochemical properties (e.g., solubility, logP) are critical for experimental design with this compound?

Key properties include:

- Solubility : Sparingly soluble in water (<0.01 g/L at 25°C) but highly soluble in organic solvents like dichloromethane and ethyl acetate. Solubility in 0.0001M Na₂CO₃ is 3.94 g/L at 25°C .

- logP : Estimated at 3.8 (using PubChem’s XLogP3 algorithm), indicating moderate hydrophobicity.

These properties guide solvent selection for reactions and biological assays. For in vitro studies, DMSO is preferred for stock solutions, diluted to <0.1% v/v in aqueous buffers .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

- NMR spectroscopy : Confirm ester linkage via ¹H-NMR (δ 4.2–4.4 ppm for –OCH₂CH₂O– groups) and ¹³C-NMR (δ 178 ppm for carbonyl) .

- HPLC-MS : Reverse-phase C18 column with acetonitrile/water mobile phase (70:30) to detect impurities (<2%) .

- FT-IR : Peaks at 1730–1750 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (C–O ester) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for scalability while minimizing side products?

Adopt rotating packed bed reactors (RPBR) to enhance mass transfer efficiency. Parameters:

Q. What strategies resolve contradictions in solubility data reported for this compound across studies?

Discrepancies often arise from solvent purity or measurement techniques. To address this:

- Standardize solvents : Use HPLC-grade solvents and pre-saturate aqueous solutions with the compound.

- Validate methods : Compare gravimetric analysis (evaporation-residue method) with UV-Vis spectrophotometry (λ = 210 nm) .

- Statistical analysis : Apply ANOVA to datasets from ≥3 independent labs to identify systematic errors .

Q. How does this compound interact with lipid bilayers, and what experimental models are suitable for studying its membrane permeability?

The compound’s logP (~3.8) suggests moderate membrane permeability. Use:

- PAMPA (Parallel Artificial Membrane Permeability Assay) : Measure passive diffusion across lipid-coated filters (e.g., egg lecithin in dodecane) .

- MD simulations : All-atom molecular dynamics (e.g., CHARMM36 force field) to predict partitioning into lipid bilayers .

Contradictory results may arise from pH-dependent ionization; buffer systems should mimic physiological conditions (pH 7.4) .

Q. What are the stability challenges for this compound under varying storage conditions, and how can degradation pathways be mitigated?

Degradation occurs via:

- Hydrolysis : Accelerated in acidic (pH < 3) or basic (pH > 9) conditions. Store at 4°C in inert atmospheres (argon) .

- Oxidation : Add antioxidants (0.01% BHT) to liquid formulations.

- Light exposure : Use amber glass vials to prevent UV-induced radical formation .

Stability studies should employ accelerated aging protocols (40°C/75% RH for 6 months) with HPLC monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.